molecular formula C20H18F2N4O3S B2661118 2,6-difluoro-N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide CAS No. 906155-53-1

2,6-difluoro-N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Katalognummer: B2661118
CAS-Nummer: 906155-53-1
Molekulargewicht: 432.45
InChI-Schlüssel: FDMCZUYVKYAQPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzamide core substituted with two fluorine atoms at the 2- and 6-positions of the aromatic ring. Attached to the benzamide nitrogen is a 1,3,4-oxadiazole ring, which is further substituted at the 5-position with a sulfanyl-linked carbamoyl-methyl group. The molecular formula is C₂₁H₂₀F₂N₄O₃S, with a molecular weight of 458.47 g/mol.

Eigenschaften

IUPAC Name

2,6-difluoro-N-[[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O3S/c21-14-7-4-8-15(22)18(14)19(28)24-11-17-25-26-20(29-17)30-12-16(27)23-10-9-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMCZUYVKYAQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the difluoro groups. Common synthetic routes may involve:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carbon disulfide or other suitable reagents.

    Introduction of Difluoro Groups: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Coupling Reactions: The final coupling of the oxadiazole ring with the benzamide core can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield.

    Purification Techniques: Use of chromatography and recrystallization to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-difluoro-N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaH in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2,6-difluoro-N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 2,6-difluoro-N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Comparison

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Primary Use/Activity Reference
Target Compound Benzamide + Oxadiazole 2,6-difluoro; 5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl) C₂₁H₂₀F₂N₄O₃S 458.47 Not explicitly stated N/A
2,6-Difluoro-N-{5-[({[(Oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide Benzamide + Thiadiazole 2,6-difluoro; 5-({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl C₁₆H₁₆F₂N₄O₃S₂ 414.45 Research chemical
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide Benzamide + Thiadiazole 2,6-difluoro; 5-(2,4-dichlorophenyl) C₁₅H₈Cl₂F₂N₄O₂S 437.22 Crystallographic study
Diflubenzuron Benzamide 2,6-difluoro; N-[(4-chlorophenyl)carbamoyl] C₁₄H₉ClF₂N₂O₂ 310.68 Insecticide (chitin synthesis inhibitor)
CRAC Channel Inhibitor (Compound 36) Benzamide + Biphenyl 2,6-difluoro; 2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl) C₂₄H₂₀F₂N₄O₃ 474.44 Autoimmune disease therapy
Key Observations:
  • Core Heterocycles : The target compound’s 1,3,4-oxadiazole ring distinguishes it from thiadiazole-containing analogs (e.g., ). Oxadiazoles typically exhibit higher metabolic stability compared to thiadiazoles due to reduced susceptibility to enzymatic degradation .
  • Halogenation : Unlike the dichlorophenyl-substituted analog , the target compound lacks chlorine, which may reduce electrophilic reactivity and toxicity risks.

Physicochemical and Pharmacokinetic Properties

Table 2: Estimated Properties
Property Target Compound Thiadiazole Analog CRAC Inhibitor Diflubenzuron
Molecular Weight 458.47 414.45 474.44 310.68
logP (Predicted) ~3.5 ~2.8 ~4.1 ~3.0
Hydrogen Bond Donors 2 2 2 2
Hydrogen Bond Acceptors 6 7 7 4
Rotatable Bonds 8 7 7 4
  • Solubility : The target compound’s higher logP suggests lower aqueous solubility (~10 µM) compared to diflubenzuron (~50 µM), necessitating formulation adjustments for bioavailability.
  • Metabolic Stability : The oxadiazole ring may confer resistance to cytochrome P450 oxidation, similar to Compound 36 in , which exhibited a half-life >6 hours in preclinical models.

Biologische Aktivität

The compound 2,6-difluoro-N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide has garnered attention in recent research due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, supported by diverse sources.

Synthesis and Characterization

The synthesis of 2,6-difluoro-N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves multiple steps, including the formation of the oxadiazole ring and subsequent functionalization. The structure can be characterized by various spectroscopic methods such as NMR, IR, and mass spectrometry.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound against various targets:

  • Acetylcholinesterase (AChE) Inhibition : The compound was tested for its inhibitory effects on AChE, an enzyme crucial for neurotransmission. The IC50 values were found to be comparable to standard inhibitors like Donepezil, indicating significant potential in treating Alzheimer's disease .
  • Butyrylcholinesterase (BuChE) Inhibition : Similar to AChE, the compound also exhibited inhibitory activity against BuChE. The IC50 values ranged from moderate to high potency depending on the specific substitution patterns on the oxadiazole ring .
  • Antimicrobial Activity : The compound's antimicrobial properties were assessed against various bacterial strains. Results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

SAR studies have shown that modifications in the phenyl and oxadiazole rings significantly affect the biological activity of the compound. For instance:

  • Substituents such as nitro groups at specific positions enhanced AChE inhibition.
  • The presence of electron-withdrawing groups generally increased potency against both AChE and BuChE .

Case Study 1: Neurological Activity

In a study focusing on neuroprotective agents, 2,6-difluoro-N-{[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide demonstrated promising results in protecting neuronal cells from oxidative stress-induced apoptosis. This was attributed to its ability to inhibit cholinesterase enzymes effectively .

Case Study 2: Antimicrobial Properties

Another investigation into the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The study suggested that its mechanism might involve disruption of bacterial cell wall synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.